ethyl oxalyl monochloride
Overview
Description
Ethyl chloroglyoxylate is an organic compound with the molecular formula C₄H₅ClO₃ and a molecular weight of 136.534 g/mol . It is also known by other names such as ethyl oxalyl monochloride and chlorooxalic acid ethyl ester . This compound is a clear, colorless to pale yellow liquid with a pungent odor . It is primarily used in organic synthesis and serves as a key intermediate in the production of various chemicals .
Mechanism of Action
Target of Action
Ethyl chloroglyoxylate primarily targets alkyl radicals . These radicals are highly reactive species that play a significant role in various chemical reactions. The compound’s interaction with these radicals can lead to a chain reaction, resulting in the formation of new compounds .
Mode of Action
The mode of action of ethyl chloroglyoxylate involves its interaction with alkyl radicals. For instance, a cyclohexyl radical attacks the carbonyl group of the acid chloride function in ethyl chloroglyoxylate, causing a chain reaction . This interaction leads to the formation of new compounds such as cyclohexanecarbonyl chloride and ethyl cyclohexylglyoxylate .
Biochemical Pathways
The biochemical pathways affected by ethyl chloroglyoxylate are primarily related to the synthesis of various organic compounds. For example, it can be used for the synthesis of α-keto esters , functionalized 3-pyrolin-2-ones , substituted arylglyoxylic acids via Friedel–Crafts acylation , substituted 9,10-phenanthrenequinones , and quinoxalinone derivatives .
Pharmacokinetics
It is a liquid at room temperature with a boiling point of 135°C . Its density is 1.222 g/mL at 25°C , which may influence its distribution and absorption in a biological system.
Result of Action
The result of ethyl chloroglyoxylate’s action is the formation of new compounds through its interaction with alkyl radicals . This makes it a valuable reagent in organic synthesis, enabling the creation of a wide range of organic compounds .
Action Environment
The action of ethyl chloroglyoxylate can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, and pressure can affect the rate and outcome of the reactions it participates in. It’s also worth noting that ethyl chloroglyoxylate is sensitive to moisture , which means its storage and handling require a dry environment to maintain its reactivity and stability.
Preparation Methods
Ethyl chloroglyoxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl oxalate with thionyl chloride . The process typically includes the following steps :
Preparation of Ethyl Oxalate: Ethyl oxalate is prepared by heating a mixture of and in water until a homogeneous solution is obtained.
Reaction with Thionyl Chloride: The dried potassium salt of ethyl oxalate is then reacted with in an ice bath, followed by heating under reflux conditions to yield ethyl chloroglyoxylate.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl chloroglyoxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form .
Reduction: Reduction reactions can yield .
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . Major products formed from these reactions include α-keto esters , functionalized 3-pyrolin-2-ones , and substituted arylglyoxylic acids .
Scientific Research Applications
Ethyl chloroglyoxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl chloroglyoxylate is similar to other compounds such as methyl chlorooxoacetate and ethyl oxalyl chloride . it is unique in its specific reactivity and the types of products it forms. For example, while both ethyl chloroglyoxylate and methyl chlorooxoacetate can undergo nucleophilic substitution, the products formed can differ significantly due to the presence of different alkyl groups .
Similar compounds include:
- Methyl chlorooxoacetate
- Ethyl oxalyl chloride
- Chloroacetyl chloride
- Phenylglyoxylic acid
Properties
IUPAC Name |
ethyl 2-chloro-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO3/c1-2-8-4(7)3(5)6/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZFULPEVHKEKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063598 | |
Record name | Acetic acid, chlorooxo-, ethyl ester | |
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Molecular Weight |
136.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light brown liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethyl oxalyl chloride | |
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Vapor Pressure |
7.61 [mmHg] | |
Record name | Ethyl oxalyl chloride | |
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CAS No. |
4755-77-5 | |
Record name | Ethyl oxalyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4755-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetic acid, 2-chloro-2-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004755775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl oxalyl chloride | |
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Record name | Acetic acid, 2-chloro-2-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Acetic acid, chlorooxo-, ethyl ester | |
Source | EPA DSSTox | |
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Record name | Ethyl chloroglyoxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.986 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions has ethyl chloroglyoxylate been shown to undergo with aromatic compounds?
A1: Ethyl chloroglyoxylate participates in Friedel-Crafts acylation reactions with aromatic compounds like benzene, perylene, and chrysene. [, , ] For example, it reacts with benzene in the presence of AlCl3 to yield ethyl 2-oxo-2-phenylacetate at low temperatures (0°C). [] Interestingly, at higher temperatures (70°C), this reaction produces 9,10-dimethylanthracene as the major product. []
Q2: How does the reactivity of ethyl chloroglyoxylate towards radicals differ depending on the radical structure?
A2: Research suggests that the reactivity of ethyl chloroglyoxylate towards radicals is influenced by the radical's structure. Cyclohexyl radicals readily attack the carbonyl group of ethyl chloroglyoxylate, initiating a chain reaction that yields cyclohexanecarbonyl chloride and ethyl cyclohexylglyoxylate as major products. [] Conversely, cyclohexen-3-yl and benzyl radicals appear unable to attack ethyl chloroglyoxylate under similar conditions. []
Q3: Can ethyl chloroglyoxylate be used to synthesize heterocyclic compounds?
A3: Yes, ethyl chloroglyoxylate serves as a valuable building block in the synthesis of various heterocyclic compounds. For example, it reacts with hydrazonyl chlorides and carboalkoxymethylene triphenylphosphoranes to produce 5-alkoxy substituted pyrazoles. [] It has also been employed in synthesizing novel strobilurin derivatives [] and 4H-1,3,4-oxadiazino[5,6-b]quinoxaline derivatives. []
Q4: How does the solvolysis rate of ethyl chloroglyoxylate compare to that of ethyl chloroformate?
A4: Ethyl chloroglyoxylate undergoes solvolysis at a rate approximately 106 times faster than ethyl chloroformate. [] This significant difference suggests a distinct reaction mechanism for ethyl chloroglyoxylate solvolysis, which is supported by the correlation parameters obtained from the extended Grunwald-Winstein equation. []
Q5: What is known about the mechanism of solvolysis for ethyl chloroglyoxylate?
A5: Studies suggest that the solvolysis of ethyl chloroglyoxylate follows an addition-elimination mechanism (also known as association-dissociation) across a wide range of solvents. [] The rate-determining step in this mechanism is believed to be the initial addition step. []
Q6: Can you provide an example of how ethyl chloroglyoxylate is used for the synthesis of complex polycyclic aromatic hydrocarbons?
A6: Ethyl chloroglyoxylate plays a crucial role in the multi-step synthesis of bis[5]helicene-tetracarboxylates and tetracarboxdiimides from chrysene. [] This involves Friedel-Crafts acylation or bromination followed by substituent exchange, leading to the formation of these complex polycyclic structures through Perkin reactions and palladium-catalyzed cyclizations. []
Q7: How does ethyl chloroglyoxylate facilitate the introduction of specific functionalities into pyridine derivatives?
A7: Ethyl chloroglyoxylate enables alkoxycarbonylation at the α-position of pyridine, quinoline, and isoquinoline by reacting with their respective trimethylstannyl derivatives. [] This reaction proceeds under mild conditions, offering a convenient method for introducing α-pyridinecarboxylate functionalities into these heterocyclic systems. []
Q8: What are some of the challenges associated with using ethyl chloroglyoxylate in Friedel-Crafts acylations?
A8: One challenge in utilizing ethyl chloroglyoxylate for Friedel-Crafts acylations is the deactivating effect of the first glyoxylic substituent introduced onto the aromatic ring. [] This often hinders the second acylation step, necessitating prolonged reaction times and potentially leading to lower yields. []
Q9: Has ethyl chloroglyoxylate been used in the synthesis of liquid crystalline materials?
A9: Yes, ethyl chloroglyoxylate has been successfully employed in synthesizing columnar liquid-crystalline dinaphthoperylenetetracarboxdiimides. [] This involves a double Friedel-Crafts acylation reaction with perylene, followed by condensation reactions to yield the desired liquid crystalline compounds. []
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